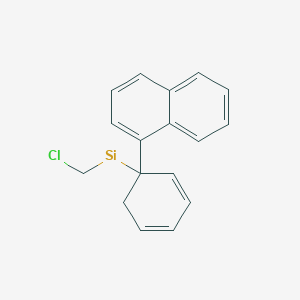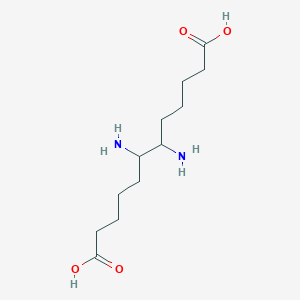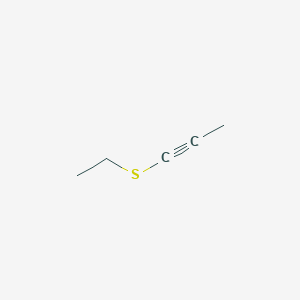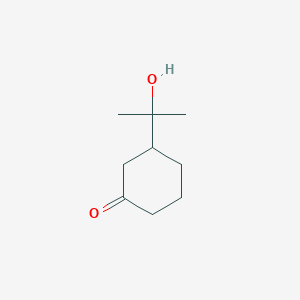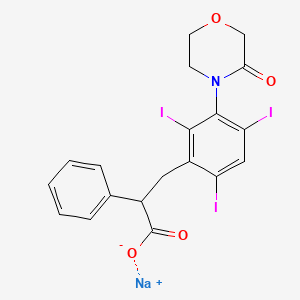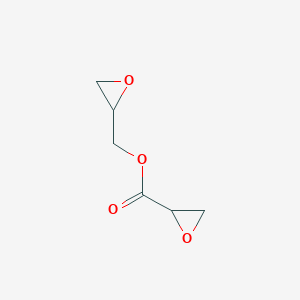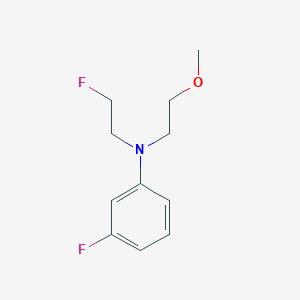
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of fluorine atoms and methoxyethyl groups attached to the aniline structure, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like Selectfluor.
Alkylation: The final step involves alkylation with 2-fluoroethyl and 2-methoxyethyl groups under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroaniline: Lacks the additional alkyl groups.
N-(2-Fluoroethyl)aniline: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)aniline: Lacks the fluoroethyl group.
Uniqueness
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is unique due to the combination of fluorine and methoxyethyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
15314-56-4 |
|---|---|
Fórmula molecular |
C11H15F2NO |
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
3-fluoro-N-(2-fluoroethyl)-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C11H15F2NO/c1-15-8-7-14(6-5-12)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3 |
Clave InChI |
OVABNQKXUPGNNX-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCF)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


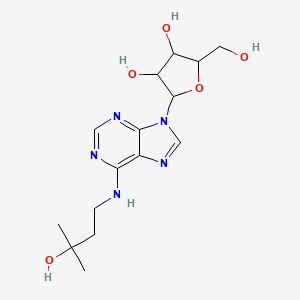
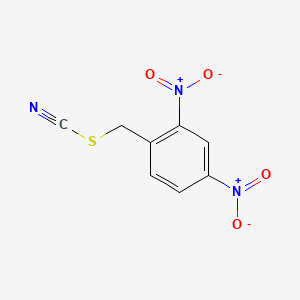
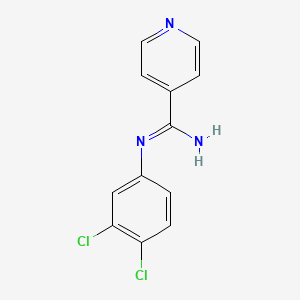
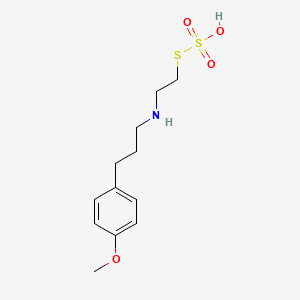
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
